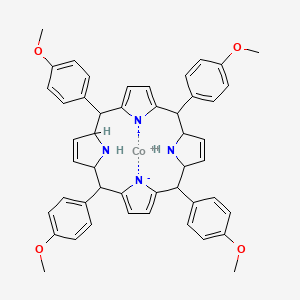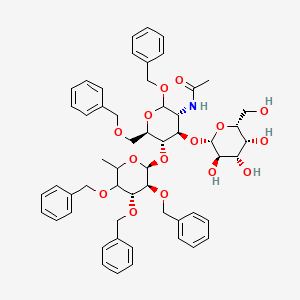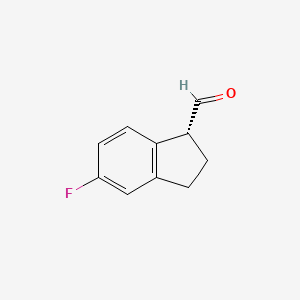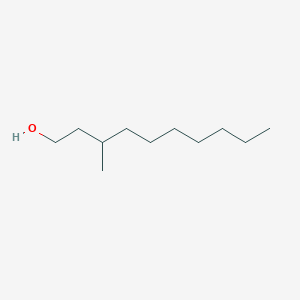
3-Methyl-1-decanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a methyl group substitution at the third carbon. This compound is a colorless to light yellow viscous liquid, insoluble in water, and has an aromatic odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-1-decanol can be synthesized through various methods. One common approach involves the reduction of esters of naturally occurring fatty acids. For instance, the esters of capric acid can be reduced using sodium or high-pressure catalytic hydrogenation .
Industrial Production Methods: Industrially, this compound is produced by the oligomerization of ethylene using aluminum alkyl technology. This method is efficient and widely used in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-decanol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group (aldehyde or ketone).
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed:
Oxidation: Aldehydes or ketones
Reduction: Alkanes
Substitution: Alkyl chlorides
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-decanol has diverse applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
Industry: It is used in the manufacture of fragrances, flavors, and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-decanol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of the alcohol attacks the oxidizing agent, forming a Cr-O bond, followed by proton transfer to form the final product .
Vergleich Mit ähnlichen Verbindungen
1-Decanol: Similar in structure but lacks the methyl group at the third carbon.
2-Methyl-1-decanol: Similar but with the methyl group at the second carbon.
3-Decanol: Similar but without the methyl substitution.
Uniqueness: 3-Methyl-1-decanol is unique due to its specific substitution pattern, which can influence its physical and chemical properties, making it distinct in its reactivity and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H24O |
|---|---|
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
3-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-11(2)9-10-12/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
IMACNEKKOHOIMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)


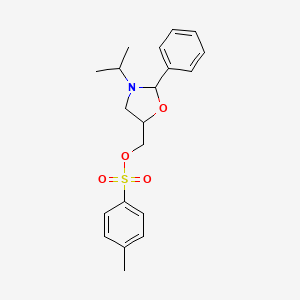


![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
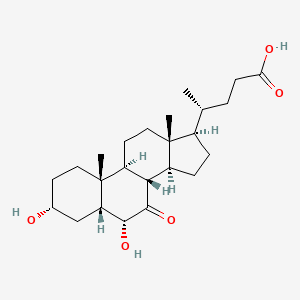

![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
